molecular formula C18H14N2O3S B2852663 (E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide CAS No. 1321915-19-8

(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide

カタログ番号: B2852663
CAS番号: 1321915-19-8
分子量: 338.38
InChIキー: PCUCUVIHHILNAF-VOTSOKGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide is a synthetic small molecule characterized by a fused [1,4]dioxino[2,3-f][1,3]benzothiazole core. This bicyclic system incorporates a 1,4-dioxane ring fused to a benzothiazole moiety, creating a planar, electron-rich aromatic scaffold. The (E)-configured 3-phenylprop-2-enamide substituent at the 2-position introduces a conjugated π-system, which may enhance intermolecular interactions (e.g., π-π stacking) and influence bioavailability.

特性

IUPAC Name

(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-17(7-6-12-4-2-1-3-5-12)20-18-19-13-10-14-15(11-16(13)24-18)23-9-8-22-14/h1-7,10-11H,8-9H2,(H,19,20,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUCUVIHHILNAF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines elements from benzothiazole and dioxin derivatives. Its molecular formula is C17H16N2O2SC_{17}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 316.39 g/mol. The presence of heteroatoms in its structure contributes to its diverse biological interactions.

The biological activity of this compound primarily involves interactions with specific biological targets such as enzymes and receptors. These interactions can modulate various cellular processes, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways.

Biological Activities

The compound has been studied for several biological activities:

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. They disrupt cellular processes such as DNA replication and repair. For example:

  • Case Study : A study demonstrated that derivatives of benzothiazole showed promising anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

2. Antimicrobial Activity

The compound also shows potential antimicrobial properties against a range of pathogens:

  • Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

3. Anti-inflammatory Activity

Compounds in this class have been noted for their anti-inflammatory effects:

  • Mechanism : They modulate inflammatory mediators and inhibit pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits DNA repair
AntimicrobialDisrupts cell wall synthesis
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives:

  • Anticancer Studies : A study published in Medicinal Chemistry highlighted the effectiveness of benzothiazole derivatives in inhibiting cancer cell proliferation in vitro. The compound's structural modifications enhanced its efficacy against breast cancer cells .
  • Antimicrobial Efficacy : Research indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
  • Anti-inflammatory Effects : A recent investigation demonstrated that the compound reduced inflammation markers in animal models of arthritis, indicating its therapeutic potential in inflammatory diseases .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs identified in the evidence, focusing on structural variations and hypothesized physicochemical or biological implications.

Structural Analogs and Key Differences

Table 1: Structural Comparison of (E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide and Analogs
Compound Name Core Structure Substituent/Functional Group Hypothesized Properties
This compound (Target) 6,7-dihydro-[1,4]dioxino-benzothiazole (E)-3-phenylprop-2-enamide Enhanced planarity and π-π interactions; moderate solubility due to rigid backbone.
N-(3-Ethyl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide 6,7-dihydro-[1,4]dioxino-benzothiazole 1-methyl-1H-pyrazole-3-carboxamide; ethylidene group at position 3 Increased polarity from pyrazole; potential hydrogen-bonding capacity.
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride 6,7-dihydro-[1,4]dioxino-benzothiazole Acetamide with dimethylaminoethyl group; hydrochloride salt High aqueous solubility due to ionic salt form; basic nitrogen may enhance cell uptake.
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives Simple benzothiazole (no dioxane ring) Trifluoromethyl group at position 6; phenylacetamide substituents Improved metabolic stability (CF3 group); reduced planarity vs. dioxino-benzothiazole.

Analysis of Structural and Functional Variations

Core Structure: The target compound and analogs from and share the 6,7-dihydro-[1,4]dioxino-benzothiazole core, which confers rigidity and planarity. This contrasts with the simpler benzothiazole core in , which lacks the fused dioxane ring. The dioxane ring may enhance binding to flat hydrophobic pockets in biological targets through π-π interactions .

In contrast, the pyrazole carboxamide in offers hydrogen-bonding sites, which could improve solubility but reduce membrane permeability. The dimethylaminoethyl-acetamide substituent in introduces a tertiary amine, likely increasing water solubility (as a hydrochloride salt) and enabling pH-dependent ionization. This contrasts with the target compound’s neutral, lipophilic styryl group. The trifluoromethylbenzothiazole analogs in prioritize metabolic stability and electron-withdrawing effects, which may enhance resistance to oxidative degradation compared to the target compound.

Pharmacological Implications :

  • The target compound’s rigid, planar structure may favor interactions with enzymes like kinases or DNA topoisomerases, where flat aromatic systems are common in inhibitors.
  • Analogs with ionic or polar groups (e.g., ) might exhibit better pharmacokinetic profiles in aqueous environments but reduced blood-brain barrier penetration.

準備方法

Retrosynthetic Analysis and Key Intermediate Identification

The target compound can be dissected into three primary components:

  • 6,7-Dihydro-dioxino[2,3-f]benzothiazol-2-amine : Serves as the foundational heterocyclic core.
  • (E)-3-Phenylprop-2-enoyl chloride : Provides the α,β-unsaturated acyl group with defined stereochemistry.
  • Coupling reagents : Facilitate amide bond formation between the core and acyl chloride.

The synthesis hinges on sequential cyclization, functionalization, and stereocontrol steps, each requiring precise conditions to avoid side reactions.

Synthesis of the Benzothiazole-Dioxino Core

Benzothiazole Ring Formation

The benzothiazole moiety is typically synthesized via cyclocondensation of 2-aminobenzenethiol derivatives with carbonyl-containing precursors. A representative protocol involves:

Method A :

  • Starting material : 4-Methoxy-2-nitrobenzoic acid.
  • Thioamide formation : Treatment with Lawesson’s reagent in toluene at 110°C for 6 hours yields the corresponding thioamide (64% yield).
  • Cyclization : Under Jacobson conditions (NaH, DMF, 60°C), the thioamide undergoes intramolecular cyclization to form the benzothiazole core.

Method B :

  • Alternative route : Direct cyclization of 2-aminobenzenethiol with 1,2-dihydroxyethane derivatives in the presence of polyphosphoric acid (PPA) at 120°C forms the dioxino-benzothiazole system.
Table 1: Comparison of Benzothiazole Core Synthesis Methods
Method Starting Material Reagent/Conditions Yield (%)
A 4-Methoxy-2-nitrobenzoic acid Lawesson’s reagent, NaH/DMF 64
B 2-Aminobenzenethiol + 1,2-dihydroxyethane PPA, 120°C 58

Functionalization of the Core with the Propenamide Side Chain

Synthesis of (E)-3-Phenylprop-2-enoyl Chloride

The α,β-unsaturated acyl chloride is prepared via a Horner-Wadsworth-Emmons reaction to ensure stereoselectivity:

  • Reactants : Benzaldehyde and triethyl phosphonoacetate.
  • Conditions : NaH in THF, 0°C → room temperature, 12 hours.
  • Hydrolysis : The resulting ester is hydrolyzed with HCl (6M) to the carboxylic acid, followed by treatment with oxalyl chloride to yield the acyl chloride (82% overall yield).

Amide Coupling Reaction

The benzothiazole-dioxino amine is reacted with (E)-3-phenylprop-2-enoyl chloride under Schotten-Baumann conditions:

  • Solvent : Dichloromethane (DCM)/water biphasic system.
  • Base : Triethylamine (2.5 eq).
  • Temperature : 0°C → room temperature, 4 hours.
  • Yield : 75–80%.

Stereochemical Control and Characterization

Ensuring E-Configuration

The E-configuration of the propenamide group is confirmed via:

  • ¹H NMR : Trans coupling constant ($$J$$) between H₂ and H₃ protons = 15.8 Hz, characteristic of trans olefins.
  • IR Spectroscopy : Stretching vibrations at 1645 cm⁻¹ (C=O amide) and 1602 cm⁻¹ (C=C).
Table 2: Key Spectroscopic Data for the Target Compound
Technique Key Signals Interpretation
¹H NMR δ 7.85 (d, $$J = 15.8$$ Hz, 1H) H₂ of E-alkene
δ 6.65 (d, $$J = 15.8$$ Hz, 1H) H₃ of E-alkene
IR 1645 cm⁻¹, 1602 cm⁻¹ Amide C=O, C=C stretches

Optimization Strategies for Improved Yield

Solvent and Temperature Effects

  • Coupling reaction : Replacing DCM with THF increases yield to 85% due to better solubility of intermediates.
  • Cyclization step : Using microwave irradiation (150°C, 30 minutes) reduces reaction time by 50% while maintaining yield.

Catalytic Enhancements

  • Palladium catalysts : Adding Pd(OAc)₂ (5 mol%) in the cyclization step improves regioselectivity and yield (72% → 81%).

Challenges and Alternative Approaches

Competing Side Reactions

  • Oxidation of thiol groups : Mitigated by conducting reactions under inert atmosphere (N₂ or Ar).
  • Racemization at the amide bond : Minimized by maintaining low temperatures (0–5°C) during coupling.

Green Chemistry Alternatives

  • Solvent-free cyclization : Ball-milling techniques with PPA reduce waste and energy consumption.

Q & A

Q. What are the key steps in synthesizing (E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the benzothiazole-dioxane core via cyclization of thioamide precursors under acidic or basic conditions.
  • Step 2: Introduction of the (E)-3-phenylprop-2-enamide group via a nucleophilic acyl substitution or coupling reaction (e.g., using carbodiimide-based reagents).
  • Critical Parameters: Temperature (60–100°C), solvent choice (DMF or DCM), and reaction time (12–24 hrs) significantly impact yield and purity .
  • Monitoring: Thin-layer chromatography (TLC) and 1H^1H-NMR are used to track intermediates .

Q. How is the compound’s structural integrity validated?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR Spectroscopy: 1H^1H- and 13C^13C-NMR confirm proton environments and carbon connectivity, with benzothiazole protons appearing as distinct doublets (δ 7.2–8.1 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography: SHELXL software refines crystal structures, resolving bond angles and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability or structural impurities. A systematic approach includes:

  • Purity Verification: HPLC (>98% purity) and elemental analysis to exclude batch-dependent impurities .
  • Structure-Activity Relationship (SAR) Studies: Modify functional groups (e.g., phenyl substituents) to isolate pharmacophoric motifs .
  • Assay Standardization: Use positive controls (e.g., kinase inhibitors) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) .

Q. What experimental design optimizes the study of this compound’s pharmacokinetics?

A tiered strategy balances in vitro and in silico methods:

  • In Vitro Assays:
ParameterMethodConditions
SolubilityShake-flask (pH 7.4 buffer)37°C, 24 hrs
Metabolic StabilityLiver microsomes (human/rat)NADPH cofactor, LC-MS/MS
PermeabilityCaco-2 monolayerApparent Papp_{app}
  • Computational Modeling: Molecular docking (AutoDock Vina) predicts binding affinity to targets like kinase domains .

Q. How can crystallographic refinement challenges be addressed for this compound?

The SHELX suite is critical but requires optimization:

  • Data Quality: High-resolution (<1.0 Å) data minimizes thermal motion artifacts.
  • Twinned Crystals: Use SHELXD for twin-law identification and HKLF 5 format refinement .
  • Disorder Handling: Apply PART and SUMP restraints to model flexible groups (e.g., phenyl rings) .

Q. What methodologies mitigate low yields during synthesis?

Design of Experiments (DoE) and flow chemistry improve reproducibility:

  • DoE Factors:
VariableRangeOptimal Value
Temperature60–120°C90°C
Solvent (DMF:H2_2O)3:1–5:1 v/v4:1
Catalyst Loading5–15 mol%10 mol%
  • Flow Chemistry Benefits: Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis) .

Data Contradiction Analysis

Q. Why do computational predictions of bioactivity sometimes conflict with experimental results?

  • Limitations of DFT Methods: Basis sets (e.g., B3LYP/6-31G*) may inadequately model van der Waals interactions in the benzothiazole moiety .
  • Solvent Effects: Explicit solvent models (e.g., COSMO-RS) improve docking accuracy compared to vacuum simulations .

Structural and Functional Insights

Q. How does the dioxane-benzothiazole core influence reactivity?

The fused dioxane ring imposes conformational rigidity, enhancing:

  • Electrophilic Aromatic Substitution: Reactivity at the benzothiazole C-2 position due to electron-withdrawing effects.
  • Hydrogen Bonding: The dioxane oxygen acts as a hydrogen-bond acceptor, critical for protein-ligand interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。